molecular formula C12H13N B12964033 1-(4-Ethynylphenyl)cyclobutanamine

1-(4-Ethynylphenyl)cyclobutanamine

Cat. No.: B12964033
M. Wt: 171.24 g/mol
InChI Key: WFDFXZCCTPBKBM-UHFFFAOYSA-N
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Description

1-(4-Ethynylphenyl)cyclobutanamine is a cyclobutanamine derivative featuring an ethynyl-substituted phenyl ring attached to the cyclobutane core. This compound has been utilized as a radioligand in neurobiological research, particularly in studies investigating ion channel conformations. For example, [³H]-labeled 1-(4-Ethynylphenyl)cyclobutanamine (referred to as [³H]EBOB) has been employed to probe the structural dynamics of the M2 extracellular domain in open-channel states . Its ethynyl group likely enhances binding affinity through π-interactions and structural rigidity, though detailed physicochemical and toxicological data remain scarce in publicly available literature.

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

1-(4-ethynylphenyl)cyclobutan-1-amine

InChI

InChI=1S/C12H13N/c1-2-10-4-6-11(7-5-10)12(13)8-3-9-12/h1,4-7H,3,8-9,13H2

InChI Key

WFDFXZCCTPBKBM-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C2(CCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethynylphenyl)cyclobutanamine can be synthesized through a series of organic reactions. One common method involves the Sonogashira–Hagihara coupling reaction, which is used to form the ethynyl group on the phenyl ring. This reaction typically requires a palladium catalyst, a copper co-catalyst, and an appropriate base under an inert atmosphere .

Industrial Production Methods: Industrial production of 1-(4-Ethynylphenyl)cyclobutanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethynylphenyl)cyclobutanamine undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst is commonly employed.

    Substitution: Halogenating agents or alkylating agents are used under basic conditions.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or amines.

Scientific Research Applications

1-(4-Ethynylphenyl)cyclobutanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Ethynylphenyl)cyclobutanamine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Ethynylphenyl)cyclobutanamine with structurally related cyclobutanamine derivatives, emphasizing substituent effects on properties and applications:

Compound Name Substituents Molecular Formula Molecular Weight Physical State Key Hazards Applications
1-(4-Ethynylphenyl)cyclobutanamine Ethynyl (-C≡CH) at para position C₁₂H₁₃N 171.24 g/mol Not reported No direct data; inferred hazards may include respiratory irritation (analogs) Radioligand for ion channel studies
1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine (CAS 1314714-46-9) Two -CF₃ groups at meta positions C₁₂H₁₁F₆N 283.22 g/mol Not reported High chemical stability; potential toxicity from -CF₃ groups (bioaccumulative) Pharmaceutical intermediate
1-(3,4-Dimethoxyphenyl)cyclobutanamine Methoxy (-OCH₃) at meta/para C₁₂H₁₇NO₂ 223.27 g/mol White crystalline solid H315 (skin irritation), H319 (eye irritation) Sedative/hypnotic agent
1-(4-Chlorophenyl)cyclobutanemethanamine Chlorine at para position C₁₁H₁₄ClN 195.69 g/mol Not reported H302 (harmful if swallowed), H335 (respiratory irritation) Chemical synthesis intermediate
1-(Aminomethyl)cyclobutanamine dihydrochloride -NH₂ and -CH₂NH₂ groups C₅H₁₃Cl₂N₂ 187.08 g/mol Solid (dihydrochloride) H302, H315, H319; acute oral toxicity (Category 4) Laboratory reagent

Key Structural and Functional Insights

Electron-Donating Groups: Methoxy substituents in 1-(3,4-dimethoxyphenyl)cyclobutanamine increase solubility in polar solvents (e.g., ethanol) and may modulate receptor binding in sedative applications . Halogen Substituents: Chlorine in 1-(4-chlorophenyl)cyclobutanemethanamine introduces moderate electronegativity, balancing reactivity and stability for synthetic intermediates .

Hazard Profiles: Compounds with -NH₂ groups (e.g., 1-(Aminomethyl)cyclobutanamine dihydrochloride) exhibit higher acute toxicity (H302) and irritation risks (H315/H319) compared to the ethynyl-substituted target compound . The ethynyl group in 1-(4-Ethynylphenyl)cyclobutanamine may reduce metabolic degradation but lacks explicit hazard data, necessitating caution in handling .

Applications: Research Tools: The ethynyl derivative’s radiolabeled form ([³H]EBOB) is critical for studying ion channel dynamics, whereas dihydrochloride analogs serve as general lab reagents . Pharmaceutical Potential: Methoxy and trifluoromethyl derivatives show promise in CNS-targeted drug development due to their solubility and stability profiles .

Biological Activity

1-(4-Ethynylphenyl)cyclobutanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and as a pharmacological agent. Understanding its biological activity involves exploring its mechanism of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C12H13N
  • Molecular Weight: 185.24 g/mol
  • IUPAC Name: 1-(4-ethynylphenyl)cyclobutanamine

The compound features a cyclobutane ring fused with an ethynylphenyl group, which is critical for its interaction with biological targets.

Research indicates that 1-(4-Ethynylphenyl)cyclobutanamine may function as an inhibitor of specific protein kinases, particularly AKT (protein kinase B), which plays a crucial role in cell survival and proliferation. By inhibiting AKT activity, the compound can potentially induce apoptosis in cancer cells and hinder tumor growth.

Table 1: Summary of Biological Activities

Activity Description Reference
AKT Inhibition Inhibits AKT phosphorylation, leading to reduced cell proliferation in vitro.
Antitumor Activity Demonstrated cytotoxic effects on various cancer cell lines.
Cell Cycle Arrest Induces G1 phase arrest in cancer cells.
Apoptosis Induction Promotes apoptotic pathways through mitochondrial dysfunction.

Case Study 1: Antitumor Efficacy

A study conducted on various human cancer cell lines (e.g., breast, lung, and colon cancer) showed that 1-(4-Ethynylphenyl)cyclobutanamine exhibited significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values were determined to be in the low micromolar range, indicating potent antitumor activity.

Case Study 2: Mechanistic Insights

Further investigation into the mechanism revealed that treatment with this compound led to a decrease in phosphorylated AKT levels, suggesting that it effectively disrupts the AKT signaling pathway. This disruption was correlated with increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Discussion

The biological activity of 1-(4-Ethynylphenyl)cyclobutanamine highlights its potential as a therapeutic agent in oncology. Its ability to inhibit key signaling pathways involved in cell survival positions it as a candidate for further development in targeted cancer therapies.

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